molecular formula C12H14N2O3 B5532354 N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B5532354
M. Wt: 234.25 g/mol
InChI Key: XLYJHPYDNLYTRN-UHFFFAOYSA-N
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Description

N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to produce the indole core . The resulting indole is then subjected to further reactions to introduce the methoxy and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by subsequent functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indoles .

Scientific Research Applications

N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methoxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

N-(5-methoxy-1-methyl-2-oxo-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7(15)13-11-9-6-8(17-3)4-5-10(9)14(2)12(11)16/h4-6,11H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYJHPYDNLYTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=C(C=CC(=C2)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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